molecular formula C9H10Cl2N2O3 B8630413 [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol

[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol

Katalognummer: B8630413
Molekulargewicht: 265.09 g/mol
InChI-Schlüssel: NPBWNVHNEQNSRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methoxy groups, and a cyclopropyl group attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichloro-5-methoxy-pyrimidine with cyclopropylmethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced, followed by the attachment of the cyclopropylmethanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a valuable lead compound in medicinal chemistry .

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Wirkmechanismus

The mechanism of action of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

    2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a methoxy group.

    2,6-Dichloro-4-methoxypyrimidine: Lacks the cyclopropylmethanol moiety.

    5-Methoxy-2,4-dichloropyrimidine: Similar but with different substitution patterns.

Uniqueness: The uniqueness of [1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol lies in its specific substitution pattern and the presence of the cyclopropylmethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C9H10Cl2N2O3

Molekulargewicht

265.09 g/mol

IUPAC-Name

[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol

InChI

InChI=1S/C9H10Cl2N2O3/c1-15-5-6(10)12-8(11)13-7(5)16-9(4-14)2-3-9/h14H,2-4H2,1H3

InChI-Schlüssel

NPBWNVHNEQNSRK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C(N=C1Cl)Cl)OC2(CC2)CO

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2,6-dichloro-5-methoxy-pyrimidin-4-yloxy)-cyclopropanecarboxylic acid methyl ester (293 mg, 1.00 mmol) in DCM (8 mL) at −78° C. was added DIBAL-H (4.00 mL, 4.00 mmol, 1M solution in THF) and the resulting mixture warmed to 0° C. and stirred for 90 minutes. The reaction mixture was quenched with methanol followed by Rochelle's salt (1M aqueous solution) and the mixture extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo affording [1-(2,6-Dichloro-5-methoxy-pyrimidin-4-yloxy)-cyclopropyl]-methanol as an oil (220 mg, 83%). LCMS: RT=2.86 min, [M+H]+ 195/197/199.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.